3-cyano-N-[1-(furan-2-yl)propan-2-yl]benzamide

Catalog No.
S2992035
CAS No.
1234900-81-2
M.F
C15H14N2O2
M. Wt
254.289
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-cyano-N-[1-(furan-2-yl)propan-2-yl]benzamide

CAS Number

1234900-81-2

Product Name

3-cyano-N-[1-(furan-2-yl)propan-2-yl]benzamide

IUPAC Name

3-cyano-N-[1-(furan-2-yl)propan-2-yl]benzamide

Molecular Formula

C15H14N2O2

Molecular Weight

254.289

InChI

InChI=1S/C15H14N2O2/c1-11(8-14-6-3-7-19-14)17-15(18)13-5-2-4-12(9-13)10-16/h2-7,9,11H,8H2,1H3,(H,17,18)

InChI Key

DXBJLWUBYCXGBQ-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CO1)NC(=O)C2=CC=CC(=C2)C#N

solubility

not available

Anticancer Research

Specific Scientific Field: Oncology and cancer research.

Summary of Application:

3-cyano-N-[1-(furan-2-yl)propan-2-yl]benzamide: has shown promising anticancer properties. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer cells. The compound inhibits cell proliferation and induces apoptosis (programmed cell death) in cancer cells.

Experimental Procedures:

    Cell Culture: Cancer cell lines are cultured in appropriate media.

    Treatment: Cells are exposed to varying concentrations of the compound.

    Assessment: Researchers measure cell viability, apoptosis rates, and changes in gene expression.

    Quantitative Data: IC50 values (concentration required to inhibit cell growth by 50%) are determined.

Results:

3-cyano-N-[1-(furan-2-yl)propan-2-yl]benzamide is an organic compound characterized by the presence of a cyano group, a furan ring, and a benzamide moiety. Its molecular formula is C15_{15}H14_{14}N2_2O2_2, and it has a molecular weight of approximately 254.28 g/mol. The compound's structure includes a furan ring attached to a propan-2-yl group, which is further connected to a benzamide group through a cyano linkage. This unique configuration contributes to its distinct chemical properties and potential biological activities .

  • Oxidation: The furan ring can be oxidized to yield furan-2,3-dione derivatives. Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
  • Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of palladium catalysts.
  • Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with various nucleophiles, facilitated by bases like sodium hydride or potassium carbonate.

Major Products Formed

  • From oxidation: Furan-2,3-dione derivatives.
  • From reduction: 3-amino-N-[1-(furan-2-yl)propan-2-yl]benzamide.
  • From substitution: Various substituted benzamides depending on the nucleophile used.

Research into the biological activity of 3-cyano-N-[1-(furan-2-yl)propan-2-yl]benzamide suggests potential antimicrobial and anticancer properties. The compound's mechanism of action may involve interactions with specific molecular targets, where the cyano group acts as an electrophile and the furan ring engages in π-π interactions with aromatic residues in proteins. This could modulate enzyme or receptor activity, leading to various biological effects.

The synthesis of 3-cyano-N-[1-(furan-2-yl)propan-2-yl]benzamide generally involves the reaction of 3-cyanobenzoyl chloride with 1-(furan-2-yl)propan-2-amine. This reaction typically occurs in the presence of a base, such as triethylamine, to neutralize hydrochloric acid produced during the process. The reaction mixture is stirred at room temperature until completion .

Industrial Production Methods

For large-scale production, continuous flow reactors and automated systems may enhance efficiency and yield. Purification steps like recrystallization or chromatography are employed to achieve high purity of the final product.

3-cyano-N-[1-(furan-2-yl)propan-2-yl]benzamide has several applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Investigated for its potential as a bioactive molecule in drug development.
  • Medicine: Explored as a lead compound for designing new therapeutic agents targeting various diseases.
  • Industry: Utilized in developing new materials with specific properties, including polymers and coatings.

Studies investigating the interactions of 3-cyano-N-[1-(furan-2-yl)propan-2-yl]benzamide with biological macromolecules reveal its potential role in modulating protein functions. The compound's unique structure allows it to bind effectively to target sites on proteins or enzymes, influencing their activity and potentially leading to therapeutic effects.

Several compounds share structural similarities with 3-cyano-N-[1-(furan-2-yl)propan-2-yl]benzamide:

Compound NameStructural FeaturesUnique Aspects
3-cyano-N-(prop-2-en-1-yl)benzamideContains an enynyl group instead of a furanLacks the furan ring which may affect reactivity
3-cyano-N-(2-furylmethyl)benzamideFeatures a furan ring but different substituentsDifferent substitution pattern may lead to varied biological activity
1-(furan-2-yl)propan-1-olSimple alcohol structure without cyano or amide groupsLacks both cyano and amide functionalities impacting chemical behavior

The uniqueness of 3-cyano-N-[1-(furan-2-yl)propan-2-yl]benzamide lies in its combination of both a furan ring and a cyano group, which provides distinct chemical reactivity and potential biological activities not found in other similar compounds .

XLogP3

2.4

Dates

Last modified: 08-17-2023

Explore Compound Types